Cas no 1251576-00-7 (N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide)

N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core functionalized with a pyrimidin-2-ylamino group and a 3-methoxypropylcarboxamide side chain. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the pyrimidine-thiazole pharmacophore. The methoxypropyl moiety enhances solubility and bioavailability, while the thiazole-carboxamide framework offers stability and binding affinity. Its synthetic versatility allows for further derivatization, making it valuable in drug discovery for targeting protein-protein interactions or enzymatic pathways. The compound's well-defined structure and purity ensure reproducibility in research applications.
N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide structure
1251576-00-7 structure
Product name:N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide
CAS No:1251576-00-7
MF:C12H15N5O2S
Molecular Weight:293.344800233841
CID:5983454
PubChem ID:49670071

N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide
    • F6039-0051
    • N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
    • 1251576-00-7
    • N-(3-methoxypropyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
    • N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
    • VU0530277-1
    • AKOS024530014
    • インチ: 1S/C12H15N5O2S/c1-19-7-3-6-13-10(18)9-8-20-12(16-9)17-11-14-4-2-5-15-11/h2,4-5,8H,3,6-7H2,1H3,(H,13,18)(H,14,15,16,17)
    • InChIKey: RIUWZIAUDUOOGV-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NCCCOC)=O)N=C1NC1N=CC=CN=1

計算された属性

  • 精确分子量: 293.09464591g/mol
  • 同位素质量: 293.09464591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 302
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 117Ų

N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6039-0051-2μmol
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
2μmol
$85.5 2023-09-09
Life Chemicals
F6039-0051-20mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
20mg
$148.5 2023-09-09
Life Chemicals
F6039-0051-30mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
30mg
$178.5 2023-09-09
Life Chemicals
F6039-0051-25mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
25mg
$163.5 2023-09-09
Life Chemicals
F6039-0051-10μmol
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
10μmol
$103.5 2023-09-09
Life Chemicals
F6039-0051-15mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
15mg
$133.5 2023-09-09
Life Chemicals
F6039-0051-10mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
10mg
$118.5 2023-09-09
Life Chemicals
F6039-0051-20μmol
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
20μmol
$118.5 2023-09-09
Life Chemicals
F6039-0051-3mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
3mg
$94.5 2023-09-09
Life Chemicals
F6039-0051-1mg
N-(3-methoxypropyl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
1251576-00-7
1mg
$81.0 2023-09-09

N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide 関連文献

N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamideに関する追加情報

Introduction to N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide (CAS No. 1251576-00-7)

N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1251576-00-7, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this compound incorporates several key functional groups, including a thiazole ring, a pyrimidine moiety, and an amide linkage, which collectively contribute to its unique chemical and biological properties.

The thiazole core is a well-known pharmacophore in medicinal chemistry, frequently found in various bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. The presence of the pyrimidin-2-yl group further enhances the compound's potential by introducing additional binding sites for biological interaction. This particular arrangement of functional groups makes N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in developing small molecule inhibitors targeting various disease pathways. The amide group in this compound not only contributes to its solubility but also serves as a modifiable site for further derivatization, allowing researchers to fine-tune its pharmacological properties. This flexibility has made it a valuable candidate for exploring new drug candidates in areas such as oncology, inflammation, and infectious diseases.

The 3-methoxypropyl side chain adds an additional layer of complexity to the molecule, influencing both its physicochemical properties and biological activity. This substituent can affect solubility, metabolic stability, and cell membrane permeability, making it an important factor in drug design. Recent studies have highlighted the importance of optimizing such side chains to achieve desired pharmacokinetic profiles and improve drug efficacy.

One of the most compelling aspects of N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide is its potential application in modulating enzyme activity. Thiazole derivatives have been extensively studied for their inhibitory effects on various enzymes involved in disease pathways. For instance, compounds with similar structural motifs have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The pyrimidine ring further enhances this potential by providing additional interactions with enzyme active sites.

The amide group also plays a crucial role in modulating the compound's interactions with biological targets. Amides are known to form stable hydrogen bonds with polar residues in proteins, making them effective at anchoring small molecules within enzyme active sites. This property has been leveraged in the design of protease inhibitors and other enzyme-targeting drugs. By incorporating an amide linkage into the molecular structure of N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide, researchers can fine-tune its binding affinity and selectivity.

In addition to its potential as an enzyme inhibitor, this compound may also exhibit other biological activities. For example, the thiazole and pyrimidine moieties are known to interact with DNA and RNA bases, suggesting that this compound could have applications in anticancer therapy or antiviral treatments. Furthermore, the presence of multiple functional groups provides opportunities for further derivatization, enabling the development of libraries of analogs with enhanced potency and selectivity.

The synthesis of N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 1-aminothiazole derivatives and 2-pyrimidineamine compounds. These intermediates are then coupled using amide-forming reactions to construct the final molecular framework. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the 3-methoxypropyl side chain efficiently.

The purification process is critical to obtaining high-quality material for biological testing. Techniques such as column chromatography and recrystallization are commonly used to isolate the desired product from reaction mixtures. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the compound.

Evaluation of the biological activity of N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide involves both in vitro and in vivo studies. In vitro assays are used to assess interactions with specific enzymes or receptors at concentrations that can be achieved in cell culture systems. These assays provide initial insights into the compound's potency and selectivity against target molecules.

In vivo studies are essential for evaluating the pharmacological effects of the compound in living organisms. Animal models are used to assess toxicity, pharmacokinetics, and therapeutic efficacy at relevant doses. These studies help determine whether the compound has sufficient potential to advance into clinical trials for human applications.

The growing body of research on thiazole-pyrimidine derivatives underscores their potential as therapeutic agents. Several clinical trials have been conducted with compounds featuring similar structural motifs, demonstrating their efficacy in treating various diseases. N-(3-methoxypropyl)-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide represents an exciting addition to this class of molecules, with its unique combination of functional groups offering new opportunities for drug discovery.

The future direction of research on this compound will likely focus on optimizing its pharmacological properties through structure-based drug design approaches. By leveraging computational methods such as molecular modeling and virtual screening, researchers can identify structural modifications that enhance binding affinity and reduce off-target effects. Additionally, exploring new synthetic routes may improve scalability and cost-efficiency for producing larger quantities of material for preclinical studies.

In conclusion, N-(3-methoxypropyl strong>) -< strong > 2 - ( pyrimidin - 2 - yl ) amino - 1 , 3 - thiaz ole - 4 - car box am ide ( CAS No . 1251576 - 00 - 7 ) is a promis ing compoun d with unique structural features that make it an attractive candidate for pharmaceutical development . Its potential applications in modulating enzyme activity , along with its versatility as a scaffold for further derivatization , position it as a valuable asset in ongoing drug discovery efforts . As research continues , this compound holds great promise for contributing to advancements in therapeutic treatments across multiple disease areas . p >

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